N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
CAS No.: 897616-99-8
Cat. No.: VC11837973
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897616-99-8 |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
| Standard InChI | InChI=1S/C17H15N3O2/c1-11-8-9-20-14(10-11)18-12(2)15(17(20)22)19-16(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21) |
| Standard InChI Key | RWCDXPOPDKFSMZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 8, and a benzamide group at position 3. The planar bicyclic system facilitates π-π stacking interactions, while the benzamide moiety introduces hydrogen-bonding capabilities via its amide functional group. The IUPAC name, , reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 897616-99-8 |
| Molecular Formula | |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | |
| SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3)C |
| Topological Polar Surface Area | 78.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Source: VulcanChem
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 7.3–8.1 ppm), and the amide NH proton (δ 10.2 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at 1680 cm (pyrimidinone C=O) and 1645 cm (amide C=O). High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 293.1164 ([M+H]), consistent with the molecular formula.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves two primary stages:
-
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core:
-
Condensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions yields the bicyclic framework.
-
Methylation at positions 2 and 8 is achieved using methyl iodide in the presence of a base (e.g., KCO).
-
-
Introduction of the Benzamide Group:
-
Coupling the 3-amino group of the pyridopyrimidine core with benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base.
-
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl (cat.), reflux, 12 h | 65 |
| Methylation | CHI, KCO, DMF, 80°C | 78 |
| Amidation | Benzoyl chloride, EtN, DCM | 82 |
Source: Adapted from VulcanChem
Purification and Analytical Methods
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
-
High-Performance Liquid Chromatography (HPLC): Purity >98% confirmed using a C18 column (acetonitrile/water gradient).
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
The compound demonstrates moderate inhibitory activity against cyclin-dependent kinases (CDKs), with IC values ranging from 10–25 μM. Molecular docking studies suggest that the benzamide group forms hydrogen bonds with the kinase’s hinge region, while the pyridopyrimidine core occupies the hydrophobic pocket.
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The activity is attributed to disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
| Target | Assay Type | Result (IC/MIC) |
|---|---|---|
| CDK2 | Enzymatic assay | 18 μM |
| S. aureus | Broth microdilution | 32 μg/mL |
| E. coli | Broth microdilution | 64 μg/mL |
Source: VulcanChem
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
-
Electron-Withdrawing Groups: Analogous compounds with trifluoromethyl substituents (e.g., VC7687886) exhibit enhanced lipophilicity (logP 2.8 vs. 2.1) and improved CDK2 inhibition (IC 12 μM).
-
Methoxy Substitutions: Introduction of 3,5-dimethoxy groups (as in VC7687886) increases solubility in aqueous buffers (2.1 mg/mL vs. 0.8 mg/mL) but reduces cell membrane permeability.
Pharmacokinetic Considerations
Compared to the 4-methoxyphenylacetamide derivative (CAS 897616-87-4 ), the benzamide analog shows:
-
Higher metabolic stability in human liver microsomes (t 45 min vs. 28 min) .
-
Improved oral bioavailability in rat models (F% 22 vs. 14) .
Applications and Future Research Directions
Material Science Applications
-
Coordination Polymers: The pyridopyrimidine nitrogen atoms can coordinate to metal ions (e.g., Cu, Zn) to form porous frameworks for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume